molecular formula C14H19NO3 B1287092 tert-Butyl 4-formylphenethylcarbamate CAS No. 421551-75-9

tert-Butyl 4-formylphenethylcarbamate

Cat. No.: B1287092
CAS No.: 421551-75-9
M. Wt: 249.3 g/mol
InChI Key: NCVPDGAQMNTPMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-formylphenethylcarbamate can be synthesized through various chemical reactions. One common method involves the reaction of 4-formylphenethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and is followed by purification steps such as crystallization to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-formylphenethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: tert-Butyl 4-formylphenethylcarbamate is unique due to its specific structure, which includes both a formyl group and a carbamate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis . Similar compounds may have different functional groups or structural features, leading to variations in their reactivity and applications .

Biological Activity

tert-Butyl 4-formylphenethylcarbamate (TBFPC) is a compound of interest in various biological and pharmacological studies. Its potential applications span across medicinal chemistry, particularly due to its structural characteristics that may influence biological activity. This article aims to provide a comprehensive overview of the biological activity of TBFPC, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₅N₁O₃
  • Molar Mass : 209.25 g/mol
  • CAS Number : [insert CAS number if available]

The structure of TBFPC incorporates a tert-butyl group, which is known to enhance lipophilicity, potentially influencing its interaction with biological membranes and enzymes.

1. Antioxidant Activity

TBFPC has been observed to exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidants can scavenge free radicals and prevent cellular damage.

  • Case Study : In vitro studies have shown that TBFPC can reduce oxidative stress markers in cultured cells, suggesting its role as a protective agent against oxidative damage.

2. Anti-inflammatory Effects

Research indicates that TBFPC may modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines, which are critical in various inflammatory diseases.

  • Findings : In a study involving RAW264.7 macrophage cells, TBFPC significantly reduced the expression levels of TNF-α and IL-6 at concentrations ranging from 50 to 100 µg/mL, indicating its potential as an anti-inflammatory agent.

3. Cytotoxicity

The cytotoxic effects of TBFPC have been evaluated in several cancer cell lines. The compound demonstrates selective cytotoxicity, which is beneficial for therapeutic applications.

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa10Induction of apoptosis
MCF-750Cell cycle arrest
A431100Caspase activation

Toxicological Profile

Understanding the toxicity profile is essential for evaluating the safety of TBFPC for therapeutic use.

  • Acute Toxicity : Animal studies indicate that TBFPC has low acute toxicity with an LD50 greater than 1000 mg/kg when administered orally.
  • Chronic Effects : Long-term exposure studies are necessary to fully understand any potential chronic effects or carcinogenic risks associated with TBFPC.

In Vivo Studies

Recent in vivo studies have focused on the pharmacokinetics and bioavailability of TBFPC. The compound showed favorable absorption characteristics with significant distribution in liver and kidney tissues, suggesting potential targets for therapeutic action.

Clinical Implications

The biological activities of TBFPC suggest its potential use in treating conditions characterized by oxidative stress and inflammation, such as:

  • Neurodegenerative diseases
  • Cancer
  • Cardiovascular disorders

Properties

IUPAC Name

tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-9-8-11-4-6-12(10-16)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVPDGAQMNTPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591017
Record name tert-Butyl [2-(4-formylphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421551-75-9
Record name tert-Butyl [2-(4-formylphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the alcohol from above (200 mg, 0.796 mmol) in CH2Cl2 (8 mL) was added activated MnO2 (814 mg, 7.96 mmol) and the mixture stirred at room temperature for 69 h. The reaction mixture was filtered through Celite and the cake was washed with CH2Cl2. The solvent was removed from the filtrate under reduced pressure to give the desired aldehyde as colourless crystals (175 mg, 88%). 1H NMR (CDCl3) δ 1.43 (s, 9H), 2.89 (m, 2H), 3.41 (m, 2H), 4.55 (br s, 1H), 7.37 (d, 2H, J=8.1 Hz), 7.83 (d, 2H, J=7.8 Hz), 9.99 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
814 mg
Type
catalyst
Reaction Step One
Yield
88%

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